molecular formula C10H20N2O3 B2607534 (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1932513-59-1

(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B2607534
CAS RN: 1932513-59-1
M. Wt: 216.281
InChI Key: IZVUMRPAZPCMTK-SFYZADRCSA-N
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Description

“(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester” is a compound that finds large applications in synthetic organic chemistry . It is related to the field of biopharmaceuticals and green chemistry . This compound is used for the synthesis of cholesterol-lowering drugs atorvastatin and rosuvastatin .


Synthesis Analysis

The synthesis of this compound involves several steps. It starts with taking ethyl chloroacetate as raw material, which is then oxidized with benzyl. The product is then catalyzed and hydrogenized with RuCl2 [®-BINAP] to get (3S)- 3- hydroxy- 4- benzyloxy butyl acetate . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .


Molecular Structure Analysis

The molecular structure of this compound is influenced by the tert-butyl group. The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The reactions include oxidation, catalysis, hydrogenation, condensation, and removal of certain groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its appearance as a colorless liquid, a molecular formula of C10H19ClO4, a molecular weight of 238.71g/mol, and solubility in organic solvents such as ethanol and methanol .

Scientific Research Applications

Synthesis of Lipid-Lowering Drugs

tert-Butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate: is a key chiral intermediate in the synthesis of the side chain of rosuvastatin , a statin medication used to lower cholesterol . This compound is crucial because of its high enantioselectivity and yield in the biosynthesis process, which is significant for producing effective lipid-lowering drugs.

Biocatalysis in Drug Development

The compound is used in asymmetric synthesis involving biocatalysts like carbonyl reductases. These biocatalysts, when combined with cofactor co-immobilization strategies, can lead to self-sufficient systems that are highly efficient for industrial applications . This method offers advantages such as high stereoselectivity and mild reaction conditions.

Enantioselective Synthesis

The compound plays a role in the enantioselective synthesis of chiral intermediates. The high enantioselectivity (>99% e.e.) is particularly important in the pharmaceutical industry, where the chirality of drug molecules can significantly affect their efficacy .

Cofactor Regeneration in Biocatalysis

In the context of biocatalysis, the compound is involved in processes where in situ cofactor regeneration is critical. This reduces the cost and increases the sustainability of the biocatalytic process, making it more viable for large-scale production .

Improvement of Catalytic Activity

The compound’s structure allows for the improvement of catalytic activity in certain biochemical reactions. This is particularly relevant in the development of new drugs and the improvement of existing synthetic pathways .

Environmental Impact Reduction

The use of this compound in biocatalytic processes can lead to a reduction in environmental pressure. This is due to the mild reaction conditions and the reduced need for harsh chemicals typically involved in traditional synthetic routes .

properties

IUPAC Name

tert-butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVUMRPAZPCMTK-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester

CAS RN

1932513-59-1
Record name (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
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